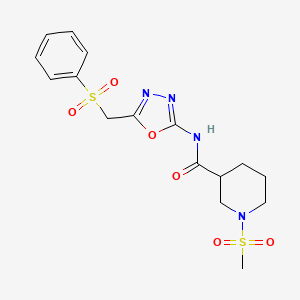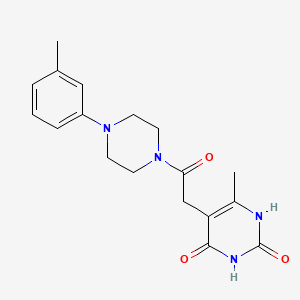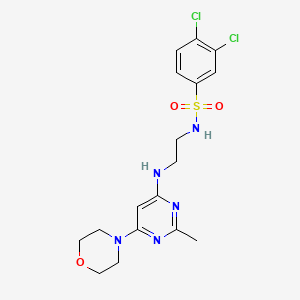
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound featuring a blend of heterocyclic, sulfonyl, and carboxamide functionalities. The intriguing structure of this compound suggests a range of applications in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
Initial steps: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring, often through the cyclization of hydrazides with carbon disulfide or diacylhydrazines with phosphorus oxychloride.
Attachment of phenylsulfonyl group: : This involves reactions such as sulfonylation, where phenylsulfonyl chloride reacts with an appropriate base.
Formation of piperidine ring: : The piperidine scaffold can be synthesized via classic amine cyclization reactions.
Final coupling: : The last step often involves the coupling of the carboxamide group to the piperidine ring, facilitated by reagents like EDCI or DCC in the presence of a suitable base.
Industrial Production Methods
Industrial methods tend to favor scalability and cost-effectiveness. A streamlined process involving fewer steps and milder conditions is preferred to ensure higher yields and reproducibility. This often involves continuous flow synthesis, leveraging automated and controlled reaction environments.
化学反応の分析
Types of Reactions
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : The presence of sulfonyl groups makes it susceptible to oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reductive reactions can target the sulfonyl groups or the oxadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic ring, facilitated by appropriate catalysts or bases.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane.
Reduction: : LiAlH4 in dry ether.
Substitution: : Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: : Products may include sulfoxides or sulfones.
Reduction: : Reductive cleavage can yield simpler amines or alcohols.
Substitution: : Phenyl-substituted derivatives.
科学的研究の応用
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide finds applications across multiple fields:
Chemistry: : Utilized in the development of novel catalysts and ligands for organic synthesis.
Biology: : Employed as a tool in biochemical assays due to its potential bioactivity and stability.
Medicine: : Explored for its therapeutic potential in treating diseases that involve oxidative stress and inflammation.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
作用機序
The compound's mechanism of action can be traced to its ability to interact with molecular targets through its diverse functional groups. The oxadiazole ring and sulfonyl groups are key players, enabling interactions with enzymes and receptors that mediate biochemical pathways. Specific pathways involved may include inhibition of enzymes responsible for oxidative stress or modulation of signal transduction pathways in cells.
類似化合物との比較
Similar compounds may include those with analogous structural motifs, such as:
1-(methanesulfonyl)-N-(4-(phenylmethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
What sets 1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide apart is the unique positioning and combination of the sulfonyl and oxadiazole groups, which may confer enhanced stability, reactivity, or specific binding properties that are not as pronounced in its analogs.
This structural novelty is what often drives research interest, as unique functional groups can yield unexpected and useful biochemical or physical properties.
特性
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-27(22,23)20-9-5-6-12(10-20)15(21)17-16-19-18-14(26-16)11-28(24,25)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLQFPDSDJYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2709229.png)

![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)
![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2709237.png)
![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)


![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2709248.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2709250.png)
